InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19)
. This string represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.
[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate is an organic compound characterized by its complex molecular structure, which includes both aromatic and aliphatic components. It is classified as an organic compound due to the presence of carbon atoms covalently bonded to other elements, primarily hydrogen and oxygen. This compound can be categorized under several subclasses of organic compounds, including esters and amides, reflecting its functional groups.
The source of this compound can be traced back to synthetic organic chemistry, where it is often produced for research and pharmaceutical applications. Its structural complexity makes it a subject of interest in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate typically involves multi-step organic reactions. Key methods include:
The reactions are typically carried out under controlled conditions to optimize yields and minimize side products. For instance, the bromomethylation step may require specific temperatures and reaction times to ensure selectivity and efficiency.
The molecular structure of [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate can be represented as follows:
The molecular formula for this compound is . Its molecular weight is approximately 343.19 g/mol.
The compound can participate in various chemical reactions:
Reactions involving this compound are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess the progress and yield of the desired products.
The mechanism of action for compounds like [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate often involves interaction with biological targets such as enzymes or receptors:
Studies may reveal that modifications to the bromomethyl or acetamido groups significantly impact pharmacological profiles, including potency and selectivity against specific targets.
Relevant data indicate that the compound's reactivity profile makes it suitable for further derivatization in synthetic applications.
[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate finds applications primarily in:
This compound exemplifies how intricate organic molecules can serve multiple roles in scientific research, particularly within medicinal chemistry contexts.
The systematic IUPAC name—[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate—precisely defines its structure: a pyranose ring substituted at C-4 with an acetamido group (-NHC(O)CH₃), at C-2 with a bromomethyl group (-CH₂Br), at C-6 with a methoxy group (-OCH₃), and at C-3 with a benzoate ester (-OC(O)C₆H₅) [1] [4]. Key stereochemical features include four undefined stereocenters in its basic form, though commercial suppliers like BLD Pharm specify the (2S,3S,4S,6S) configuration [4].
CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC
InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19)
[1] Table 1: Molecular Properties of [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] Benzoate
Property | Value | |
---|---|---|
Molecular Formula | C₁₆H₂₀BrNO₅ | |
Molecular Weight | 386.24 g/mol | |
XLogP3-AA | 2.0 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 | |
Rotatable Bonds | 6 | |
Topological Polar Surface Area | 73.9 Ų | |
Undefined Stereocenters | 4 | [1] |
The XLogP3-AA value of 2.0 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility [1]. The benzoate ester contributes significantly to this property, while the polar surface area (73.9 Ų) reflects hydrogen-bonding capacity from the acetamido and sugar hydroxyl groups.
This compound emerged from efforts to synthesize glycosyl donors with tunable reactivity. The bromomethyl group at C-2 serves as a versatile handle for nucleophilic displacement (e.g., with azides or thiols), enabling C-glycoside or thioglycoside formation [1]. Historically, such derivatives facilitated the synthesis of oligosaccharides by acting as glycosyl acceptors or donors. The methoxy group at C-6 stabilizes the ring conformation, while the benzoate at C-3 acts as a transient protecting group, removable under mild basic conditions [4].
A structurally related compound, [(2S,3S,4R,5R,6S)-2-(bromomethyl)-4,5-dihydroxy-6-methoxyoxan-3-yl] benzoate (CAS not provided), highlights evolutionary design differences: it features diol groups instead of acetamido and defined stereochemistry at all positions [1]. This contrast underscores the targeted modifications in [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate to optimize stability and reactivity for specific glycosylation pathways.
This compound is primarily employed as a chiral intermediate in synthesizing glycomimetic drugs. Its bromomethyl group allows site-specific alkylation of nucleophiles (e.g., amines, carboxylates), enabling the construction of complex glycosides relevant to metabolic disease therapeutics [1] [3]. For example, derivatives of similar brominated sugar moieties have been incorporated into SGLT2 inhibitors like [(2S,3R,4R,5S,6R)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol], a diabetes drug candidate [3].
The acetamido group mimics N-acetylhexosamines found in biologically active oligosaccharides, facilitating the synthesis of glycosidase inhibitors or bacterial capsular polysaccharide analogs [1]. Additionally, the undefined stereocenters offer flexibility for chiral resolution or asymmetric synthesis, allowing medicinal chemists to explore diverse stereochemical configurations for target binding optimization.
Table 2: Comparison with Structurally Related Therapeutic Sugar Derivatives
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7